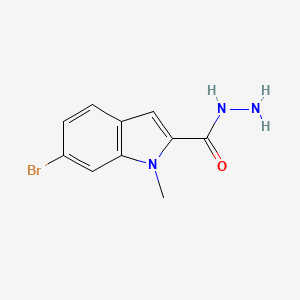

6-bromo-1-methyl-1H-indole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-bromo-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-1-methyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

While the search results do not offer specific, detailed case studies or comprehensive data tables focusing solely on the applications of "6-bromo-1-methyl-1H-indole-2-carbohydrazide," they do provide information regarding the applications of related compounds and their roles in scientific research.

Here's a summary of the applications of similar compounds based on the provided search results:

Pharmaceutical Development: Indole derivatives, including those with bromine substitutions, are crucial intermediates in synthesizing pharmaceuticals, particularly for neurological disorders . They are also being explored for anticancer therapies .

Biological Research: These compounds are used to study the mechanisms of action of indole derivatives, potentially leading to new therapeutic agents . For example, N'- benzylidene-5-bromo-1H-indole-2-carbohydrazide is evaluated for cytotoxicity using Peripheral Blood Mononuclear Cells (PBMCs) .

Material Science: Indole derivatives are being investigated for creating advanced materials like polymers and coatings because of their unique chemical properties .

Agricultural Chemistry: These compounds have applications in formulating agrochemicals, aiding in developing effective pesticides and herbicides that are safer for the environment .

Analytical Chemistry: They are utilized as standards in analytical methods, assisting in detecting and quantifying similar compounds in complex mixtures .

Specific Indole Derivatives and Their Applications:

- 5-Bromo-1-methyl-1H-indole-2-carbohydrazide: This compound has applications in medicinal chemistry and materials science, with research focusing on its binding affinities and mechanisms of action with target biomolecules.

- 6-Bromoindole: It serves as a building block in synthesizing bacterial cystathionine γ-lyase inhibitors . Derivatives based on 6-bromoindole can enhance the antibiotic effect on pathogenic bacterial microorganisms, including resistant strains .

- Indole-2-carboxylic acid derivatives: These are being explored as novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Introducing C6-halogenated benzene and a C3 long branch to the indole core can increase inhibitory activity against HIV-1 integrase .

- Bromoindoles from Marine Sponges: Bromoindole derivatives isolated from marine sponges exhibit anticancer, anti-inflammatory, and anti-PLA2 potentials, suggesting possible uses in cosmetics due to their antioxidant activity .

- Indolocarbazole derivatives: Synthesized indolocarbazole derivatives are evaluated as novel checkpoint kinase 1 (Chk 1) inhibitors, which have a major role in the cell cycle G1-S checkpoint .

- 1-(1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one: Showed efficacy in both analgesia and inflammation models .

Table of Indole Derivatives with Structural Similarities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-1-methyl-1H-indole-2-carbohydrazide | Chlorine instead of bromine at the 5-position | Potentially different biological activity profile |

| 5-Iodo-1-methyl-1H-indole-2-carbohydrazide | Iodine substitution at the 5-position | Increased lipophilicity may enhance membrane permeability |

| 5-Nitro-1-methyl-1H-indole-2-carbohydrazide | Nitro group at the 5-position | Notable for its potential anti-inflammatory effects |

Wirkmechanismus

The mechanism of action of 6-bromo-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-bromoindole-2-carboxylic acid hydrazone: Another indole derivative with similar structural features.

1-methylindole-2-carbohydrazide: Lacks the bromine atom but shares the carbohydrazide group.

6-chloro-1-methyl-1H-indole-2-carbohydrazide: Similar structure with chlorine instead of bromine.

Uniqueness

6-bromo-1-methyl-1H-indole-2-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

6-Bromo-1-methyl-1H-indole-2-carbohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromoindole with hydrazine derivatives. The process can be optimized for yield and purity through various methods, including refluxing in solvents like ethanol or toluene. The general reaction scheme is as follows:

- Starting Material : 6-Bromoindole

- Reagent : Hydrazine hydrate or other hydrazine derivatives

- Solvent : Ethanol or toluene

- Conditions : Reflux for several hours

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action may involve inhibition of bacterial cystathionine γ-synthase (bCSE), enhancing the effectiveness of antibiotics against resistant strains .

Cytotoxicity and Cancer Research

In vitro studies have shown that derivatives of this compound possess cytotoxic effects on cancer cell lines. For instance, compounds derived from this scaffold have been tested on Peripheral Blood Mononuclear Cells (PBMCs) and exhibited dose-dependent cytotoxicity, indicating potential as anticancer agents . The structure-activity relationship analysis suggests that modifications to the indole ring significantly influence biological activity.

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various derivatives of this compound against different cancer cell lines. The results indicated that specific modifications to the indole structure enhanced cytotoxicity, with some derivatives showing IC50 values as low as 15 µM against certain cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of compounds based on the indole scaffold, particularly against resistant bacterial strains. Results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, suggesting a dual mechanism of action .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of bromine at the 6-position and a methyl group at the nitrogen are crucial for enhancing biological activity. Variations in substituents on the indole ring significantly affect both antimicrobial and anticancer properties, highlighting the importance of molecular modifications in drug design .

Eigenschaften

IUPAC Name |

6-bromo-1-methylindole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-14-8-5-7(11)3-2-6(8)4-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDIVKQBVKVLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.